6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Overview
Description
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate for β-glucuronidase . Upon cleavage by β-glucuronidase, an insoluble salmon precipitate is formed that can be used in histochemical analysis of β-glucuronidase activity .
Chemical Reactions Analysis
This compound is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it forms an insoluble salmon-colored precipitate .Physical And Chemical Properties Analysis
This compound is a solid and has a molecular weight of 442.89 . It is typically stored at -20°C and should be kept dry and protected from light .Scientific Research Applications
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Scientific Field: Molecular Biology
- Application Summary : This compound is used as a substrate for beta-glucuronidase (GUS), which is encoded by gusA, a widely used reporter gene . Glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .
- Methods of Application : The compound is used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to detect recombinants (white) from the non-recombinants (SALMON) . In conjunction with X-glu, it is useful for simultaneous detection of GUS and Lac activities on the same plate .
- Results or Outcomes : The results of these assays are visual, with recombinant colonies appearing white and non-recombinant colonies appearing salmon-colored .
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Scientific Field: Food and Water Safety
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Scientific Field: Bacterial Genetics
- Application Summary : This compound is used as a reagent for selection of recombinant bacterial clones .
- Methods of Application : The compound is used in conjunction with other reagents to select for bacterial clones that have successfully incorporated a desired DNA insert .
- Results or Outcomes : The results of these assays are visual, with recombinant colonies appearing different in color from non-recombinant colonies .
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Scientific Field: Hydrolysis Studies
- Application Summary : The compound can be used in biological studies of hydrolysis of glucuronide-based substrates mediated by tungsten, Cu2+, Fe2+, and Zn2+ .
- Methods of Application : The compound is used as a substrate in hydrolysis reactions, and the rate of hydrolysis is measured to study the activity of various metal ions .
- Results or Outcomes : The results of these studies would provide insights into the role of these metal ions in glucuronide hydrolysis .
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Scientific Field: Plant Biology
- Application Summary : The compound is used for detection of GUS expression in plant cells and tissues .
- Methods of Application : The compound is used in conjunction with other reagents to detect the expression of the GUS gene in plant cells and tissues .
- Results or Outcomes : The results of these assays are visual, with cells expressing the GUS gene appearing different in color from cells that do not express the gene .
- Scientific Field: Biochemical Assays
- Application Summary : This compound is used as a chromogenic substrate for β-glucuronidase, yielding a salmon-colored precipitate upon cleavage .
- Methods of Application : The compound is used in biochemical assays to study the activity of β-glucuronidase .
- Results or Outcomes : The results of these assays would provide insights into the activity of β-glucuronidase .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWVPSZSVEFAI-CYRSAHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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